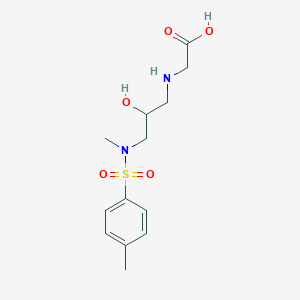

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid

Description

Properties

IUPAC Name |

2-[[2-hydroxy-3-[methyl-(4-methylphenyl)sulfonylamino]propyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5S/c1-10-3-5-12(6-4-10)21(19,20)15(2)9-11(16)7-14-8-13(17)18/h3-6,11,14,16H,7-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUDRTLGWDAOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CNCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid typically involves multiple steps, starting with the preparation of the N,4-dimethylphenylsulfonamide intermediate. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations.

- Reagent in Organic Reactions : It can be utilized in diverse organic reactions, including nucleophilic substitutions and coupling reactions.

Biology

- Antibacterial Studies : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This structural similarity allows it to inhibit bacterial enzymes crucial for folic acid production, making it a candidate for antibacterial research .

- Potential Therapeutic Applications : Due to its biological activity, this compound may be explored for therapeutic uses, particularly in treating bacterial infections.

Industry

- Production of Specialty Chemicals : The compound can be employed in producing specialty chemicals and as an intermediate in pharmaceutical synthesis.

- Agrochemical Applications : Its unique properties may also lend themselves to applications in agrochemicals, enhancing crop protection formulations.

Case Studies

Mechanism of Action

The mechanism by which 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the sulfonamide and hydroxypropyl functionalities.

N-allyl-N,N-dimethylamine: Contains a dimethylamine group but differs significantly in structure and reactivity.

Uniqueness

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid is unique due to its combination of sulfonamide, hydroxypropyl, and aminoacetic acid groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid is a compound of interest due to its potential biological activities. This compound exhibits a structure that suggests it may interact with various biological systems, possibly influencing metabolic pathways and cellular processes. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18N2O4S

- Molecular Weight : 306.36 g/mol

- CAS Number : 42908-33-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain lipoxygenases (LOXs), which are involved in the metabolism of fatty acids and play a role in inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of lipoxygenases, impacting inflammatory pathways. |

| Cell Proliferation | May influence cell proliferation through modulation of signaling pathways related to growth factors. |

| Antioxidant Activity | Possible regulation of oxidative stress markers, contributing to cellular protection mechanisms. |

Case Studies and Research Findings

-

Inhibition of Lipoxygenases :

A study focusing on the structure-activity relationship (SAR) of sulfonamide derivatives indicated that compounds similar to this compound exhibited nanomolar potency against platelet-type lipoxygenase (12-LOX). This suggests a significant role in modulating inflammatory responses and potential applications in treating conditions like asthma and arthritis . -

Cell Viability and Cytotoxicity :

Research assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines showed that certain modifications led to enhanced selectivity and reduced toxicity towards normal cells. This indicates that this compound may be optimized for therapeutic use with minimal side effects . -

Regulation of Oxidative Stress :

Investigations into the antioxidant properties revealed that compounds with similar structures could effectively scavenge free radicals, thereby reducing oxidative stress markers in vitro. This activity is crucial for protecting cells from damage associated with chronic diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Temperature control : Maintain reactions between 25–80°C to avoid side-product formation .

- Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates (e.g., sulfonamide groups) .

- Purification : Column chromatography (silica gel or reverse-phase) is critical for isolating the target compound from by-products. Solvent systems like ethyl acetate/hexane or methanol/dichloromethane are recommended .

- Catalysts : Amine bases (e.g., triethylamine) may enhance nucleophilic substitution efficiency at the hydroxypropyl moiety .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- NMR : Confirm the presence of key functional groups (e.g., sulfonamide NH at δ 7.5–8.0 ppm, hydroxypropyl protons at δ 3.0–4.0 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) to rule out unintended substitutions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve bioavailability .

- Structural analogs : Test derivatives (e.g., fluorinated or methyl-substituted analogs) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies elucidate the roles of sulfonamide and hydroxypropyl groups?

- Methodological Answer : Design SAR experiments to:

- Modify substituents : Replace the N,4-dimethylphenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to assess steric/electronic effects .

- Fragment-based analysis : Synthesize truncated analogs (e.g., removing the hydroxypropyl chain) to evaluate binding affinity changes .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. What in vitro/in vivo models are suitable for pharmacokinetic evaluation?

- Methodological Answer : Prioritize models that mimic human metabolic pathways:

- In vitro : Liver microsomes (human or rat) to assess metabolic stability .

- Cell permeability : Use Caco-2 monolayers to predict intestinal absorption .

- In vivo : Rodent models with plasma sampling over 24–48 hours to calculate half-life (t½) and clearance .

Q. How are synthesis-related impurities identified and quantified?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., de-methylated by-products) using selective ion monitoring .

- Spiking experiments : Compare retention times with certified reference standards (e.g., acetamide or sulfonic acid derivatives) .

Data Contradiction Analysis

Q. Why might bioactivity vary between enzyme inhibition and cell-based assays?

- Methodological Answer :

- Membrane permeability : The hydroxypropyl group may limit cellular uptake, reducing efficacy in whole-cell assays .

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.